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Compound of Interest

Compound Name: OD38

Cat. No.: B609713

This technical support center provides comprehensive guidance for researchers, scientists, and
drug development professionals working with the OD38 (CD38) antibody. Find troubleshooting
tips, frequently asked questions, and detailed experimental protocols to ensure the success of
your experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the target of the OD38 (CD38) antibody?

The OD38 antibody targets the Cluster of Differentiation 38 (CD38), a type Il transmembrane
glycoprotein.[1][2] CD38 is expressed on the surface of many immune cells, including B cells, T
cells, and natural killer cells, and is also found on plasma cells and in some non-hematopoietic
tissues.[3][4] It functions as both a receptor and an enzyme involved in cell adhesion, signal
transduction, and calcium signaling.[4][5]

Q2: In which applications can | use the OD38 (CD38) antibody?
The OD38 (CD38) antibody is validated for use in several applications, including:

e Immunohistochemistry (IHC): For the detection of CD38 in formalin-fixed, paraffin-embedded
(FFPE) tissue sections.[1][6]

o Western Blot (WB): To identify the CD38 protein in cell lysates and tissue extracts.[1][7][8]

o Flow Cytometry (FC): For the analysis of CD38 expression on the surface of single cells.
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e Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular
localization of CD38.[6]

Q3: What are the expected positive and negative controls for OD38 (CD38) antibody staining?

o Positive Controls: Tissues or cell lines known to express high levels of CD38 are ideal
positive controls. For IHC, prostate tissue can serve as a positive control, where strong
positivity in epithelial cells is expected.[5] For WB and FC, cell lines such as LP-1 and RPMI-
8226, or other multiple myeloma cell lines, can be used.[9]

» Negative Controls: For IHC, colon epithelial cells should be negative for CD38.[5] For
knockout/knockdown validation, cells or tissues in which the CD38 gene has been
inactivated can be used to confirm antibody specificity.[7][10] Additionally, an isotype control
antibody should be used to determine if there is any non-specific binding of the secondary
antibody.[11]

Q4: What is the general storage recommendation for the OD38 (CD38) antibody?

Antibodies should be stored according to the manufacturer's instructions. Generally, it is best to
aliquot the antibody into smaller volumes upon arrival and store them in the freezer at -20°C to
-70°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[12][13]

Troubleshooting Guides
Immunohistochemistry (IHC)
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Problem Possible Cause Solution
Optimize heat-induced or
enzymatic antigen retrieval
methods. For CD38, heat-
No/Weak Staining Inadequate antigen retrieval. induced antigen retrieval in a

citrate buffer (pH 6.0) or EDTA
buffer (pH 8.0) is often

recommended.[14]

Primary antibody concentration

is too low.

Increase the concentration of
the primary antibody or
perform a titration to determine

the optimal dilution.[13]

Insufficient incubation time.

Increase the primary antibody
incubation time, for example,
overnight at 4°C.[11]

Antibody not suitable for IHC.

Confirm that the antibody has
been validated for use in IHC
with the specific tissue and
fixation method.[12]

High Background

Primary antibody concentration
is too high.

Decrease the primary antibody

concentration.

Non-specific binding of the

secondary antibody.

Use a blocking serum from the
same species as the
secondary antibody was raised
in.[12][13]

Endogenous peroxidase or

biotin activity.

For peroxidase-based
detection, quench endogenous
peroxidase activity with 3%
H202.[15] For biotin-based
systems, use an avidin/biotin
blocking kit.[13]

Over-fixation of tissue.

Reduce the fixation time. If

tissues are already over-fixed,
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extensive antigen retrieval may

be necessary.[13]

o Use a secondary antibody that
- o Cross-reactivity of the ] _
Non-Specific Staining ) is pre-adsorbed against the
secondary antibody. _ _
species of the sample tissue.

When using a mouse primary
Presence of endogenous antibody on mouse tissue, use
immunoglobulins. a specialized mouse-on-mouse

blocking reagent.[12]

Western Blot (WB)
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Problem

Possible Cause

Solution

No/Weak Band

Insufficient protein loaded.

Load a higher amount of
protein (20-30 pg of total
protein is a good starting

point).

Poor transfer of protein to the

membrane.

Verify transfer efficiency by
staining the membrane with
Ponceau S after transfer.
Optimize transfer time and

voltage.

Primary antibody concentration

is too low.

Increase the primary antibody

concentration or incubate
overnight at 4°C.[16]

Target protein is not expressed

in the sample.

Use a positive control lysate
from a cell line known to

express CD38.

High Background

Insufficient blocking.

Increase the blocking time
(e.g., 1-2 hours at room
temperature or overnight at
4°C) or try a different blocking
agent (e.g., 5% non-fat dry
milk or 5% BSA in TBST).[16]
[17]

Primary or secondary antibody

concentration is too high.

Decrease the antibody

concentration.

Insufficient washing.

Increase the number and

duration of washes with TBST.

[18]

Multiple Bands

Protein degradation.

Prepare fresh samples and
add protease inhibitors to the

lysis buffer.
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) ) Consult the literature for known
Splice variants or post- ) o
isoforms or modifications of

CD3s.

translational modifications.

Optimize blocking and

antibody concentrations.
Non-specific antibody binding. Ensure the secondary antibody

is not cross-reacting with other

proteins.

Flow Cytometry (FC)
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Problem Possible Cause Solution
Use a positive control cell line
with known high CD38
) expression. Consider using a
) Low expression of CD38 on )
No/Weak Signal brighter fluorophore-

cells.

conjugated secondary
antibody or a signal

amplification system.[11]

Incorrect antibody dilution.

Perform an antibody titration to
determine the optimal
concentration that provides the
best separation between
positive and negative

populations.[19]

Cell viability is low.

Use a viability dye to exclude
dead cells from the analysis,
as dead cells can non-
specifically bind antibodies.
Viability should be >90%.[20]

High Background

Non-specific binding to Fc

receptors.

Block Fc receptors with an Fc
blocking reagent or by
including serum from the same
species as the cells in the

staining buffer.[21]

Antibody concentration is too
high.

Titrate the antibody to find the

optimal concentration that

minimizes non-specific binding.

[19]

Inadequate washing.

Increase the number of wash
steps to remove unbound
antibody.[20]

Experimental Protocols
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Immunohistochemistry (IHC) Protocol for FFPE Tissues

o Deparaffinization and Rehydration:

[e]

Immerse slides in Xylene: 2 x 5 minutes.

Immerse in 100% Ethanol: 2 x 3 minutes.

o

Immerse in 95% Ethanol: 1 x 3 minutes.

[¢]

o

Immerse in 85% Ethanol: 1 x 3 minutes.[15]

Rinse in deionized water.

[e]

e Antigen Retrieval:

o Perform heat-induced antigen retrieval using a 10 mM sodium citrate buffer (pH 6.0).[14]

o Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.

 Inactivation of Endogenous Peroxidase:

o Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous
peroxidase activity.[15]

o Rinse with PBS.

e Blocking:

o Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60
minutes at room temperature to reduce non-specific binding.[13][15]

e Primary Antibody Incubation:

o Dilute the OD38 (CD38) primary antibody to its optimal concentration in the antibody
diluent. A starting dilution of 1:50 to 1:200 is often recommended.[5]
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o Incubate sections with the primary antibody for 1 hour at room temperature or overnight at

4°C in a humidified chamber.[14]

o Detection:

[¢]

Wash slides with PBS.

[e]

Incubate with a biotinylated secondary antibody (if using an avidin-biotin system) or an

HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[14]

[e]

Wash with PBS.

o

e Chromogen and Counterstain:

[¢]

Rinse with deionized water.

[e]

o

Counterstain with hematoxylin.

[¢]

Dehydrate, clear, and mount.

If using a biotin-based system, follow with an avidin-biotin-peroxidase complex.

Incubate with a peroxidase substrate (e.g., DAB) until the desired stain intensity develops.

Recommended Starting

Reagent o ) Incubation Time
Dilution/Concentration

Primary Antibody 60 min at 37°C or overnight at
1:50 - 1:200

(OD38/CD38) 4°C[5][14]

Biotinylated Secondary As per manufacturer's 30 min at room

Antibody instructions temperature[14]

HRP-conjugated Secondary As per manufacturer's 30 min at room

Antibody instructions temperature[14]

Western Blot (WB) Protocol

e Sample Preparation:
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o Lyse cells or tissues in RIPA buffer containing protease inhibitors.

o Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE:

o Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[16]

o Load 20-30 pg of protein per lane onto an SDS-PAGE gel.

o Run the gel until the dye front reaches the bottom.

Protein Transfer:

o Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

o Verify transfer with Ponceau S staining.

Blocking:

o Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room
temperature.[16]

Primary Antibody Incubation:

o Dilute the OD38 (CD38) primary antibody in the blocking buffer. A starting dilution of
1:1000 is common.

o Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
[16]

Secondary Antibody Incubation:

o Wash the membrane three times for 5-10 minutes each with TBST.[16]

o Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour
at room temperature.[22]

Detection:
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o Wash the membrane three times for 10 minutes each with TBST.

o Incubate the membrane with an ECL substrate and visualize the bands using a
chemiluminescence imaging system.[22]

Recommended Starting . )
Reagent o ) Incubation Time
Dilution/Concentration

Primary Antibody

1:1000 Overnight at 4°C[16]
(OD38/CD38)
HRP-conjugated Secondary 1 hour at room
. 1:2000 - 1:10000
Antibody temperature[22]

Flow Cytometry (FC) Protocol

e Cell Preparation:
o Prepare a single-cell suspension from blood, bone marrow, or cultured cells.
o Wash cells with PBS.

o Fc Receptor Blocking:

o Resuspend cells in a blocking buffer containing an Fc block reagent or serum to prevent
non-specific antibody binding.[20]

o Incubate for 10-15 minutes at 4°C.
e Primary Antibody Staining:

o Add the fluorophore-conjugated OD38 (CD38) primary antibody at the predetermined

optimal concentration.
o Incubate for 30 minutes at 4°C in the dark.[20]
e Washing:

o Wash the cells twice with a wash buffer (e.g., PBS with 2% FBS).[20]
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 Viability Staining (Optional but Recommended):

o Resuspend cells in a buffer containing a viability dye (e.g., DAPI, Propidium lodide) to
exclude dead cells.

o Data Acquisition:

o Acquire events on a flow cytometer.

Recommended Starting ] ]
Reagent o ) Incubation Time
Dilution/Concentration

Primary Antibody Titrate to determine optimal

) 30 minutes at 4°C[20]
(OD38/CD38) concentration

Signaling Pathways and Workflows
CD38 Signaling Pathway

CD38 is a multifunctional enzyme that catalyzes the synthesis of cyclic ADP-ribose (CADPR)
and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD+ and NADP+,
respectively.[5] These molecules act as second messengers to mobilize intracellular calcium
from the endoplasmic reticulum and lysosomes.

Intracellular

Extracellular

IE Plasma Membrane CADPR ﬂH
o D |-

NADP+ V
= B e ()

Downstream Signaling

Ca2+ Increase (e.g., Proliferation, Cytokine Release)

Click to download full resolution via product page
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Caption: CD38 enzymatic activity and subsequent calcium signaling pathway.

General Antibody Validation Workflow

A systematic approach to antibody validation is crucial for ensuring reliable and reproducible
results.
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Weak or No Staining

Are positive controls stained correctly?

Yes

\

Review the experimental protocol for errors.

No Obvious Errors
\

Optimize antigen retrieval (method, time, pH).

\

Y

No

Increase primary antibody incubation time/temperature.| |Are reagents (antibody, substrate) expired or improperly stored?

Errors Found & Corrected, Still No Signal

\ 4 \

No

Optimize primary antibody concentration (titration).

Y

Yes

Is the detection system working correctly? (e.g., secondary antibody, enzyme activity

No

Problem Solved

Y

4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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